molecular formula C9H7NO B2453317 N-phenylprop-2-ynamide CAS No. 7341-97-1

N-phenylprop-2-ynamide

Cat. No.: B2453317
CAS No.: 7341-97-1
M. Wt: 145.161
InChI Key: MJTDYWXUZKOVHX-UHFFFAOYSA-N
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Description

N-Phenylprop-2-ynamide (CAS 7341-97-1) is a chemical compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . This compound serves as a valuable precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Research has demonstrated its key application in the intramolecular cyclization for the preparation of 4-arylquinolin-2(1H)-ones, which are privileged structures found in many biologically active substances . When treated with acid reagents such as trifluoromethanesulfonic acid (CF3SO3H), this compound undergoes cyclization to form 4-phenylquinolin-2(1H)-one in high yields . The reaction proceeds via protonation of the triple bond to form a vinyl cation intermediate, which then undergoes cyclization to form the quinoline system . This synthesis pathway offers an efficient route to an important heterocyclic framework. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information. The compound has the GHS Signal Word "Warning" and carries the Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

N-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTDYWXUZKOVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Phenylprop 2 Ynamide and Its Analogues

N-Alkynylation Approaches to Ynamides

The direct N-alkynylation of amine derivatives represents one of the most straightforward and widely utilized methods for the synthesis of ynamides. This approach involves the formation of a bond between a nitrogen atom of an amide, carbamate, sulfonamide, or related compound and an sp-hybridized carbon of an alkyne.

Early methods for this transformation often relied on the use of hypervalent iodine reagents, such as alkynyl(phenyl)iodonium salts. However, these methods suffered from several limitations. For instance, while effective for the synthesis of ynamides with hydrogen, trialkylsilyl, or aryl substituents on the alkyne, they are not generally applicable for the preparation of ynamides with simple alkyl groups on the acetylene. nih.gov Furthermore, substrates like lactams, oxazolidinones, and acyclic carbamates often provide low yields in these reactions. nih.gov

More recent and versatile methods often involve the deprotonation of the nitrogen-containing precursor with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by reaction with an alkynyl halide. nih.gov The choice of solvent and reaction conditions is crucial for the success of these reactions, with pyridine (B92270) often proving to be an effective solvent. nih.gov These N-alkynylation reactions can often be performed at room temperature, which is advantageous for the synthesis of thermally sensitive ynamides. nih.gov

A variety of nitrogen-containing substrates can be successfully alkynylated, including carbamates, sulfonamides, and chiral oxazolidinones. The reaction tolerates a range of functional groups on both the amide and the alkyne, making it a versatile tool for the synthesis of a diverse library of ynamides.

Amide DerivativeAlkynylating AgentBaseSolventYield (%)
Acyclic CarbamateAlkynyl BromideKHMDSPyridine/THF67-76%
SulfonamideAlkynyl BromideKHMDSPyridine/THFGood
ImidazolidinoneAlkynyl BromideKHMDSPyridine/THFGood

Transition Metal-Catalyzed Coupling Reactions for Ynamide Formation

Transition metal catalysis has revolutionized the synthesis of ynamides, offering milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods. Copper and palladium are the most extensively used metals in these transformations.

Copper-Mediated Cross-Coupling Strategies

Copper-catalyzed reactions are the cornerstone of modern ynamide synthesis, providing efficient and general access to this class of compounds. These methods typically involve the coupling of a nitrogen nucleophile with an alkynylating agent in the presence of a copper catalyst.

The coupling of amides with alkynyl halides, particularly alkynyl bromides and iodides, is a widely adopted strategy for ynamide synthesis. nih.govnih.gov These reactions often employ a copper(I) salt, such as copper(I) iodide (CuI), and a base to facilitate the coupling. The pre-formation of a copper acetylide or a copper amide species is a key step in many of these protocols to minimize the undesired homocoupling of the alkynyl halide. nih.gov

An alternative and practical approach involves the use of 1,1-dihaloalkenes as alkynylating agents. orgsyn.org This method is particularly attractive as 1,1-dihaloalkenes are stable, readily available, and can be prepared from the corresponding aldehydes. The reaction proceeds via a copper-catalyzed cross-coupling between the 1,1-dihaloalkene and a nitrogen nucleophile, followed by an elimination step to generate the ynamide.

Nitrogen NucleophileAlkynylating AgentCopper SourceLigandBaseYield (%)
AmidesAlkynyl BromidesCuI1,10-PhenanthrolineK3PO4Good
CarbamatesAlkynyl BromidesCuINoneKHMDS67-76%
Nitrogen Nucleophiles1,1-Dibromo-1-alkenesCuIN,N'-DimethylethylenediamineCs2CO3Good

Oxidative coupling reactions provide another powerful avenue for the synthesis of ynamides. These methods typically involve the coupling of a terminal alkyne with an amine derivative in the presence of a copper catalyst and an external oxidant. Molecular oxygen can often be used as a green and inexpensive terminal oxidant. thieme-connect.com

These protocols are advantageous as they utilize readily available terminal alkynes as starting materials. The reaction conditions are generally mild, and a variety of nitrogen nucleophiles, including oxazolidinones, lactams, and sulfonamides, can be successfully employed. thieme-connect.com

Nitrogen NucleophileAlkyneCopper SourceLigandOxidantYield (%)
OxazolidinonesTerminal AlkynesCuCl2PyridineO2Good
LactamsTerminal AlkynesCuCl2PyridineO2Good
SulfonamidesTerminal AlkynesCuCl2PyridineO2Good

Palladium-Catalyzed Synthesis

Palladium catalysis offers complementary methods for ynamide synthesis, particularly through carbonylation reactions.

Palladium-catalyzed oxidative carbonylation of terminal alkynes and amines provides a direct route to 2-ynamides. nih.gov This reaction involves the coupling of an alkyne, an amine, and carbon monoxide in the presence of a palladium catalyst and an oxidant. This methodology is attractive due to the commercial availability and low cost of the starting materials. nih.gov

The reaction can be performed with low catalyst loadings, and a variety of alkynes and amines are tolerated, affording ynamides in high yields. nih.gov Importantly, recent developments have focused on overcoming the use of hazardous solvents and gas mixtures, making this a more practical and safer synthetic route. nih.gov The use of additives like tetrabutylammonium (B224687) iodide ([NBu4]I) has enabled the use of more environmentally benign solvents such as ethyl acetate (B1210297). nih.gov

AlkyneAminePalladium CatalystAdditiveOxidantYield (%)
Phenylacetylene (B144264)PiperidinePdI2[NBu4]IO2High
1-OctyneMorpholinePdI2[NBu4]IO2High
Functionalized AlkynesVarious AminesPd(OAc)2KICu(OAc)2Good
Oxidative Monoaminocarbonylation of Terminal Alkynes

A prominent method for the synthesis of ynamides, including N-phenylprop-2-ynamide, is the oxidative monoaminocarbonylation of terminal alkynes. This reaction involves the coupling of a terminal alkyne, carbon monoxide, and an amine in the presence of a metal catalyst and an oxidant.

Palladium catalysts have been effectively employed for this transformation. For instance, the aminocarbonylation of phenylacetylene with aniline (B41778), a direct route to this compound, can be catalyzed by palladium acetate. The catalytic activity in such reactions is notably influenced by the basicity of the amine, with less basic amines like aniline often showing good reaction rates. The choice of solvent also plays a crucial role in both the speed and selectivity of the reaction.

Catalyst SystemAlkyneAmineSolventProductYield (%)Reference
Pd(OAc)₂ / (2-pyridyl)diphenylphosphine / CH₃SO₃HPhenylacetyleneAnilineDichloromethane (B109758)/N-methylpyrrolidinoneN-phenyl-2-phenylpropiolamideHigh regioselectivity

Emerging Catalytic Systems for Ynamide Synthesis

Beyond traditional palladium systems, research has focused on developing more sustainable and efficient catalytic methods for ynamide synthesis. Copper-based catalytic systems have emerged as a significant alternative, offering practical and mild conditions for the synthesis of a wide array of ynamides. These copper-catalyzed cross-coupling reactions typically involve a nitrogen nucleophile and an alkynylating agent.

Copper-catalyzed protocols have demonstrated broad functional group tolerance and can be applied to various nitrogen sources, including amides, sulfonamides, and carbamates. For example, a copper-catalyzed trans-hydroarylation of ynamides using boronic acids has been developed, providing a route to multifunctional (E)-α,β-disubstituted enamides.

While direct synthesis of this compound using these emerging systems was not explicitly detailed with data in the provided search results, the general applicability of copper catalysis to ynamide synthesis suggests its potential for this specific target molecule.

Elimination Reactions for Alkyne Moiety Introduction

The introduction of the alkyne moiety in ynamides can also be achieved through elimination reactions. A historically significant approach involves the dehydrohalogenation of halo-substituted enamides. This method represents one of the initial routes for the preparation of ynamides. While it has been somewhat superseded by more general and milder cross-coupling methodologies, it remains a valid synthetic strategy.

The process typically involves the treatment of a halo-enamide with a strong base to induce the elimination of a hydrogen halide, thereby forming the carbon-carbon triple bond of the ynamide. While specific examples detailing the synthesis of this compound via this route were not found, the general principle of dehydrohalogenation of a suitable N-phenyl-dihalopropanamide precursor is a recognized pathway in ynamide chemistry.

Ylide-Mediated Olefination in Amide Synthesis

Ylide-mediated olefination reactions, such as the Wittig and Peterson reactions, are cornerstone methods for the synthesis of alkenes. Their application or analogous pathways in the direct synthesis of ynamides is less common and presents certain challenges.

Wittig-Type Amide Formation Pathways

The classical Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or a ketone, is generally not applicable to the direct formation of an alkene from an amide. The lower electrophilicity of the amide carbonyl group compared to aldehydes and ketones makes it a poor substrate for this reaction. However, "non-classical" Wittig reactions with more reactive acyl compounds have been reported, though direct application to form the triple bond of an ynamide is not a standard method.

Peterson Reaction Analogues

The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. While the direct synthesis of ynamides via a Peterson-type reaction is not well-documented, there are analogous applications in amide chemistry. For instance, the Peterson reaction of α-silylamides with aldehydes has been shown to produce α,β-unsaturated amides with high Z-selectivity. This demonstrates a pathway where an amide functional group is involved in a Peterson-type olefination to form a double bond, though not the triple bond characteristic of ynamides. A stereoselective synthesis of enamides from vinylsilanes has also been developed, which involves a "one-pot" N-acylation/Peterson elimination process.

Organoarsonium Ylide Applications

The application of organoarsonium ylides in organic synthesis is less common than their phosphorus and sulfur counterparts. A thorough search of the provided information did not yield any specific examples of organoarsonium ylides being used for the synthesis of amides or ynamides. Therefore, this remains an area with limited to no reported research within the scope of this article.

Biocatalytic and Chemoenzymatic Syntheses of Ynamides

The application of biocatalysis and chemoenzymatic methods for the synthesis of amides is a growing field, driven by the desire for greener and more selective chemical processes. Enzymes typically operate under mild conditions in aqueous media, offering high selectivity that can circumvent the need for protecting groups often required in traditional organic synthesis. However, the direct biocatalytic synthesis of this compound and other ynamides is an area that remains largely unexplored, with no specific enzymatic pathways currently established for their direct formation.

While there are no dedicated "ynamide synthetases" reported, one can look to existing biocatalytic strategies for amide bond formation as a potential foundation for future research. Enzymes such as lipases, esterases, acylases, and proteases, which are commonly used in the hydrolytic direction, can be employed for synthesis under non-aqueous conditions. More advanced and potentially suitable enzyme classes include ATP-dependent amide bond synthetases (ABS) and other ligases. These enzymes proceed via an adenylate intermediate to couple a carboxylic acid and an amine.

For a hypothetical chemoenzymatic synthesis of this compound, one could envision a pathway where an enzyme recognizes phenylamine and a propiolic acid derivative as substrates. For instance, an amide bond synthetase could potentially catalyze the condensation of phenylamine with propiolic acid. However, the high reactivity and specific electronic nature of the carbon-carbon triple bond in propiolic acid would likely present significant challenges for the active site of most known amide-forming enzymes, potentially leading to inhibition or unwanted side reactions.

Further research into enzyme engineering and directed evolution could pave the way for developing novel biocatalysts capable of handling the unique reactivity of alkynes and facilitating the synthesis of ynamides. The exploration of extremophiles for novel enzymes with broader substrate specificities might also yield candidates for this challenging transformation. At present, the synthesis of this compound and its analogues remains predominantly in the realm of traditional organic synthesis.

Functionalization of Pre-existing Ynamide Scaffolds

Ynamides, including this compound, are highly versatile building blocks in organic synthesis due to the unique reactivity conferred by the nitrogen atom attached to the carbon-carbon triple bond. The electron-donating nitrogen atom polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. This electronic bias allows for a wide range of regioselective functionalization reactions.

Transition Metal-Catalyzed Reactions:

Transition metals have been extensively used to catalyze a variety of transformations of ynamides, leading to the construction of complex nitrogen-containing molecules. These reactions often proceed through the formation of reactive intermediates like metal carbenes.

Cycloaddition Reactions: Ynamides are excellent partners in various cycloaddition reactions. For example, Lewis acid-catalyzed [2+2] cycloadditions of ynamides with propargyl silyl (B83357) ethers can produce alkylidenecyclobutenones. Furthermore, ynamides can participate in [2+2+2] cycloadditions to form polysubstituted anilines and aminopyridines. Intramolecular [3+2] cycloadditions between ynamides and in-situ generated benzynes have also been reported to yield indoles.

Tandem Reactions: Transition metal catalysis enables tandem reactions that can rapidly build molecular complexity. For instance, gold-catalyzed amination-initiated tandem reactions of ynamides can generate α-imino gold carbenes, which can then undergo further reactions to form various nitrogen heterocycles like 2-aminoindoles and 2-aminopyrroles. Copper-catalyzed oxidation/carbene metathesis of ynamides is another powerful strategy for synthesizing complex heterocyclic systems.

Brønsted Acid-Mediated Reactions:

In addition to transition metal catalysis, Brønsted acids can also mediate a range of ynamide transformations. These reactions offer a metal-free alternative for functionalizing the ynamide scaffold and include cycloadditions, cyclizations, and hydro-heteroatom additions.

Radical Reactions:

While ionic reactions of ynamides are well-established, radical-based functionalizations have also been explored. Radical attack can occur at either the α- or β-position of the ynamide, leading to a variety of products. These reactions expand the synthetic utility of ynamides by allowing for the formation of carbon-carbon and carbon-heteroatom bonds through radical pathways.

Electrophilic Functionalization:

The inherent nucleophilicity of the β-carbon of ynamides allows for regioselective addition of electrophiles. This has been exploited in electrophile-promoted cyclizations of ortho-aryl substituted ynamides to construct isocoumarin (B1212949) derivatives. Furthermore, terminal ynamides can act as electrophilic warheads for bioconjugation with carboxylic acid residues in proteins.

The diverse reactivity of the ynamide functional group makes it a valuable synthon for the synthesis of a wide array of complex molecules and functional materials. The continued development of new catalytic systems and reaction conditions will undoubtedly lead to even more innovative applications of this compound and its analogues.

Table 1: Examples of Functionalization Reactions of Ynamide Analogues

Reaction Type Catalyst/Reagent Ynamide Substrate Product Type Reference
[2+2] Cycloaddition Lewis Acid General Ynamide + Propargyl Silyl Ether Alkylidenecyclobutenone
Tandem Amination/Cyclization Gold Catalyst General Ynamide + Benzyl Azide (B81097) 2-Aminoindole
Oxidation/C-H Functionalization Zinc Catalyst General Ynamide + N-Oxide Isoquinolone
Intramolecular [3+2] Cycloaddition Cs₂CO₃ / 18-crown-6 Ynamide with Benzyne Precursor Indole

Reactivity Profiles and Transformational Chemistry of N Phenylprop 2 Ynamide

Fundamental Principles of Ynamide Reactivity

Ynamides, including the representative compound N-phenylprop-2-ynamide, are a unique class of alkynes characterized by a nitrogen atom directly attached to the carbon-carbon triple bond. This arrangement imparts a distinct electronic nature and reactivity profile that differs significantly from that of conventional alkynes. The chemistry of ynamides is dominated by the electronic influence of the nitrogen atom, which can be modulated by the substituent attached to it.

The defining feature of the ynamide functional group is the pronounced electronic polarization of the alkynyl (C≡C) moiety. The nitrogen atom, through its lone pair of electrons, acts as a powerful π-donor, engaging in resonance with the alkyne. This donation of electron density significantly increases the electron density at the α-carbon (the carbon atom adjacent to the nitrogen) and, consequently, polarizes the π-system towards the β-carbon.

This polarization can be represented by the following resonance structures for this compound:

Structure A (Neutral): Ph-N(H)-Cα≡Cβ-H

Structure B (Zwitterionic): Ph-N+(H)=Cα=Cβ- (H)

Due to this resonance contribution, the α-carbon exhibits nucleophilic character, while the β-carbon becomes electrophilic. The electron-withdrawing nature of the group on the nitrogen atom—in this case, the phenyl group, which is conjugated with the nitrogen lone pair—tempers the electron-donating capacity of the nitrogen, thereby fine-tuning the reactivity of the ynamide. This inherent polarization makes ynamides versatile synthons in organic chemistry, capable of reacting with both electrophiles and nucleophiles at different positions. nih.gov

The dual electronic nature of the ynamide triple bond allows for its activation through two primary modes:

Nucleophilic Activation: The electron-rich α-carbon can act as a nucleophile, attacking various electrophiles. This reactivity is a direct consequence of the π-donation from the adjacent nitrogen atom.

Electrophilic Activation: Conversely, the ynamide can be activated by electrophiles, particularly Brønsted or Lewis acids. In the presence of a strong acid, such as triflic acid (TfOH), the β-carbon of the ynamide is protonated. organic-chemistry.org This protonation event generates a highly reactive keteniminium ion intermediate. organic-chemistry.org This intermediate is a potent electrophile at the α-carbon, which then becomes susceptible to attack by a wide range of nucleophiles. organic-chemistry.org

This electrophilic activation mode is a cornerstone of ynamide chemistry, enabling transformations that are not accessible with conventional alkynes. For instance, the reaction of N-phenyl-substituted ynamides with azides in the presence of triflic acid does not lead to a simple cycloaddition but instead proceeds through a keteniminium intermediate to yield rearranged products like β-enaminoamides or oxazolidine-2,4-diones, depending on the azide (B81097) structure. organic-chemistry.org This highlights how electrophilic activation can completely divert the reactivity pathway. organic-chemistry.org

Cycloaddition Chemistry of this compound

The unique electronic properties of this compound make it an excellent participant in various cycloaddition reactions. It can function as a 2π component in several pericyclic processes, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

This compound readily undergoes [2+2] cycloaddition reactions, particularly with ketenes. Ketenes, with their electron-poor sp-hybridized carbon, are excellent partners for the electron-rich ynamide triple bond. A common strategy involves the in situ generation of vinylketenes from the thermal ring-opening of cyclobutenones.

The reaction proceeds via a concerted [π2s + π2a] cycloaddition mechanism to form a four-membered cyclobutenone ring. organic-chemistry.orgnih.gov This process is highly chemoselective; the ynamide alkyne is significantly more reactive than a standard alkene double bond, allowing for selective cycloaddition even in the presence of other unsaturated moieties. organic-chemistry.org The resulting cyclobutenones are versatile intermediates that can undergo further pericyclic reactions. organic-chemistry.orgnih.gov

Table 1: [2+2] Cycloaddition of Ynamides with Vinylketenes from Cyclobutenones

Ynamide Reactant Cyclobutenone Precursor Conditions Product Type Yield Reference
N-allyl-N-tosylynamide 3-Butylcyclobutenone Toluene, 80-90°C 4-Vinylcyclobutenone High organic-chemistry.org
N-benzyl-N-tosylynamide 3-Pentylcyclobutenone Toluene, 80°C 4-Vinylcyclobutenone 75% organic-chemistry.org

This compound and its analogues are effective dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, providing direct access to five-membered heterocycles.

Reaction with Azides: The cycloaddition between ynamides and organic azides is a powerful method for synthesizing 1,2,3-triazoles. While thermal reactions can lead to mixtures of regioisomers, catalysis with ruthenium complexes provides excellent regiocontrol. For example, ruthenium catalysts can direct the cycloaddition of N-acyl ynamides with azides to exclusively yield 1,5-disubstituted 5-amino-1,2,3-triazoles. organic-chemistry.orgnih.gov This regioselectivity is a key advantage over the more common copper-catalyzed "click" chemistry, which typically yields 1,4-disubstituted triazoles. nih.gov

Reaction with Nitrile Oxides: Ynamides can also react with nitrile oxides, which are typically generated in situ from oxime precursors. This [3+2] cycloaddition provides a direct route to substituted isoxazoles. organic-chemistry.org The reaction proceeds under mild, copper-free conditions and is compatible with a broad range of functional groups on both the ynamide and the nitrile oxide precursor. organic-chemistry.org This transformation is valuable for constructing the isoxazole (B147169) core, a prevalent motif in medicinal chemistry.

This compound derivatives can participate in intramolecular cycloaddition reactions that resemble a Dehydro-Diels-Alder (DDA) process, leading to the formation of fused aromatic systems. The DDA reaction typically involves the cycloaddition of a diene and an yne, followed by aromatization.

A prominent example is the thermal or transition-metal-catalyzed cycloisomerization of N-(o-ethynylphenyl)ynamides. In this transformation, the ynamide acts as the dienophile and the o-ethynylaryl group serves as the diene precursor. Upon heating, the molecule undergoes a 6π-electrocyclization followed by aromatization to furnish highly substituted carbazoles. nih.gov This intramolecular cascade provides a powerful tool for the synthesis of these important nitrogen-containing polycyclic aromatic compounds. nih.gov

Furthermore, a related cycloisomerization is observed in the "benzannulation" cascade that begins with the [2+2] cycloaddition of an ynamide and a cyclobutenone. organic-chemistry.orgnih.gov The initially formed 4-vinylcyclobutenone intermediate undergoes a thermal 4π-electrocyclic ring-opening to generate a dienylketene. This intermediate then undergoes a 6π-electrocyclization, followed by tautomerization, to yield a highly substituted aniline (B41778) derivative. This sequence, which includes a key cycloisomerization step, transforms simple precursors into complex aromatic structures in a single operational sequence. organic-chemistry.orgnih.gov

Hydrofunctionalization Reactions of Ynamides

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the alkyne moiety of the ynamide. These transformations are highly valuable for converting the linear alkyne framework into more complex, functionalized olefin structures, often with high levels of regio- and stereocontrol.

The addition of C-H and O-H bonds across the ynamide triple bond represents a powerful and atom-economical method for synthesizing functionalized enamides.

Hydroalkynylation: The palladium-catalyzed hydroalkynylation of ynamides with terminal alkynes provides a direct route to 1,3-enynamides. The stereoselectivity of this reaction can be dependent on the nature of the nitrogen substituent on the ynamide researchgate.net. Both palladium and gold catalysts have been effectively employed for this transformation datapdf.com. For instance, the reaction of N-phenyl-N-(prop-1-yn-1-yl)benzamide with phenylacetylene (B144264), catalyzed by a palladium complex, yields the corresponding ynenamide product. The reaction demonstrates good tolerance for various functional groups on both the ynamide and the terminal alkyne researchgate.net.

Hydroacyloxylation: A highly enantioselective three-component reaction involving ynamides, carboxylic acids, and 2,2'-diester aziridines has been developed using a chiral N,N'-dioxide/Holmium(III) triflate complex as a Lewis acid catalyst fao.orgsemanticscholar.org. This process proceeds through the initial formation of an α-acyloxyenamide intermediate via the addition of the carboxylic acid to the ynamide. This intermediate then undergoes an enantioselective nucleophilic addition to an azomethine ylide, generated in situ from the aziridine, to afford amino acyloxyenamides in moderate to good yields and with high enantiomeric excess fao.orgsemanticscholar.org.

Table 1: Examples of Metal-Catalyzed Hydrofunctionalization Reactions
Reaction TypeYnamide SubstrateReagentCatalystProduct Type
HydroalkynylationN-aryl/alkyl ynamidesTerminal AlkynesPalladium or Gold ComplexesYnenamides
HydroacyloxylationN-aryl/alkyl ynamidesCarboxylic Acids & AziridinesChiral N,N'-dioxide/Ho(OTf)3Amino acyloxyenamides

While transition-metal catalysis for the hydrophosphorylation of alkynes is well-established, the specific application to ynamides is a more recent development researchgate.net. A catalytic method for the hydrophosphinylation of internal ynamides using H-phosphinates has been successfully developed, marking a significant advancement in this area nih.gov. The protocol utilizes a catalyst generated from nickel(II) bromide (NiBr2) and triphenylphosphine (B44618) (PPh3) nih.gov. This system effectively catalyzes the addition of the P-H bond across the alkyne, leading to (E)-β-aminovinylphosphine oxides with high regio- and stereoselectivity. The reaction is applicable to various ynamides and H-phosphinates, showcasing its synthetic utility nih.gov. The development of nickel-catalyzed hydrofunctionalizations is of particular interest due to the earth-abundance and lower cost of nickel compared to precious metals like palladium or gold.

The hydrohalogenation of ynamides provides a direct and atom-economical route to valuable haloenamides, which are important synthetic building blocks nih.gov. A metal-free method for the regio- and stereoselective hydrohalogenation of ynamides has been developed using a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and a hydrogen halide (HX, where X = Cl or Br) researchgate.netnih.gov. This reaction proceeds under mild conditions and tolerates a wide array of functional groups researchgate.net.

The reaction mechanism for ynamides is proposed to proceed through a cationic keteniminium intermediate, which leads to the syn-addition of HX across the triple bond researchgate.netnih.gov. This stereochemical outcome is distinct from the anti-addition observed with ynones under similar conditions. Optimization studies have shown that using the DMPU/HCl complex in dichloromethane (B109758) (DCM) can provide yields as high as 98% researchgate.net.

Table 2: Regio- and Stereo-Controlled Hydrohalogenation of Ynamides
ReagentSolventStereoselectivityProposed IntermediateProduct
DMPU/HClDichloromethane (DCM)syn-additionKeteniminium cation(Z)-β-Chloroenamide
DMPU/HBrDichloromethane (DCM)syn-additionKeteniminium cation(Z)-β-Bromoenamide

Intramolecular Cyclization and Annulation Reactions

The inherent reactivity of the ynamide functional group makes it an excellent participant in intramolecular reactions, enabling the efficient construction of various cyclic and polycyclic structures.

Ynamides are powerful precursors for synthesizing a diverse range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. Ring-forming reactions of ynamides are often highly efficient and atom-economical.

Brønsted acids can promote the cyclization of arene-ynamides to construct multicyclic quinolines. This reaction involves the acid-catalyzed generation of a reactive keteniminium intermediate, followed by an intramolecular electrophilic aromatic substitution. Similarly, a combination of a ynamide-based benzannulation reaction with ring-closing metathesis (RCM) provides an effective strategy for assembling benzofused nitrogen heterocycles like dihydroquinolines and benzazepines. Another approach involves the 6-endo-dig thiolative cyclization of yne-tethered ynamides, which yields thiodihydropyridin-2-ones. These methods highlight the versatility of ynamides in synthesizing five-, six-, and seven-membered nitrogen heterocycles.

Ynamides tethered to other unsaturated moieties are excellent substrates for annulation reactions to form complex fused ring systems. A notable example is the synthesis of functionalized benzo[b]carbazoles.

A gold(I)-catalyzed cycloisomerization of ynamide-ynes has been developed as an efficient route to diversely substituted benzo[b]carbazoles. The reaction proceeds at room temperature via a formal dehydro-Diels-Alder pathway. The proposed mechanism involves the gold-catalyzed formation of a keteniminium intermediate. A subsequent regioselective intramolecular attack of the pendant alkyne onto the keteniminium ion generates a vinyl cation, which then undergoes benzannulation to afford the final tetracyclic benzo[b]carbazole product. This method offers high efficiency, mild reaction conditions, and broad functional group tolerance. Another strategy involves a tandem reaction between 2-ethynyl-N-triphenylphosphoranylidene anilines and α-diazoketones, which proceeds through ketenimine intermediates to construct the benzo[b]carbazole core in a single pot.

Oxidative Cyclization Cascade Reactions

Oxidative cyclization reactions of ynamides, including derivatives structurally similar to this compound, provide efficient pathways to construct complex heterocyclic scaffolds. These reactions often proceed through radical or metal-catalyzed mechanisms, leading to the formation of multiple new bonds in a single synthetic operation.

While specific studies on this compound are not extensively documented in this context, the reactivity of related N-arylpropiolamides and other ynamides offers significant insight. For instance, gold-catalyzed intramolecular cyclization of internal N-propargylamides has been shown to produce 5-oxazole ketones. This process involves the formation of a vinyl-gold intermediate, which is subsequently trapped. organic-chemistry.org Similarly, electrochemical methods have been employed for the oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols, yielding oxazole (B20620) ketals under metal-free conditions. rsc.org

Palladium catalysis has also been utilized in the intramolecular cyclization of N-allyl propiolamides, leading to the formation of highly substituted γ-lactams. scispace.comresearchgate.net These transformations can proceed via an initial oxidative addition of palladium, followed by intramolecular carbopalladation and subsequent functionalization. A notable example is the tandem cyclization/Suzuki coupling of N-allyl propiolamides with phenylboronic acid. scispace.com

The following table summarizes representative oxidative cyclization reactions of ynamide derivatives, illustrating the potential pathways for this compound.

Catalyst/ReagentSubstrate TypeProductRef.
Ph₃PAuCl, 4-MeO-TEMPO, tBuONOInternal N-propargylamides5-Oxazole ketones organic-chemistry.org
Electrochemical (metal-free)N-propargylbenzamidesOxazole ketals rsc.org
Pd(PPh₃)₄, KFN-allyl propiolamides, Phenylboronic acidα-phenylmethylene-γ-lactams scispace.com
Ag₂ON-aryl-4-pentenamidesγ-lactam-substituted quinones rsc.orgscispace.com

Reactions Involving Carbonyl Compounds and Other Electrophiles

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an enol or enolate to a carbonyl compound. wikipedia.orgnih.govlibretexts.org The classic mechanism, which can be either base- or acid-catalyzed, results in the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgyoutube.com

For this compound, the acetylenic proton is not acidic enough to be readily removed by common bases to form a nucleophilic acetylide for an Aldol-type reaction under standard conditions. The reactivity of the ynamide group is more typically associated with electrophilic activation of the alkyne. However, in the presence of strong bases or organometallic reagents, deprotonation could potentially occur, enabling subsequent addition to aldehydes or ketones. The general mechanism for a base-catalyzed Aldol reaction is depicted below.

General Base-Catalyzed Aldol Reaction Mechanism:

Enolate Formation: A base abstracts an α-proton from a carbonyl compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl product. youtube.com

While direct Aldol-type condensations involving the acetylenic proton of this compound are not prominently reported, related transformations involving ynamides often proceed through different mechanistic pathways, such as cycloadditions or metal-catalyzed processes.

Superelectrophiles are highly reactive species, often generated in superacidic media, that can react with exceptionally weak nucleophiles. mdpi.comresearchgate.net The concept of superelectrophilic activation involves enhancing the electrophilicity of a species, for example, through double protonation. nih.gov This strategy has been applied to a variety of functional groups, including carbonyls and amides. mdpi.comresearchgate.net

In the context of this compound, protonation can occur at either the nitrogen or the oxygen atom of the amide group, as well as potentially at the alkyne. In a superacid medium, such as a mixture of a strong Brønsted and Lewis acid, multiple protonations could lead to the formation of a dicationic superelectrophile. This highly activated species would be susceptible to attack by weak nucleophiles, including aromatic rings in intramolecular cyclization reactions.

Studies on related compounds, such as β-ketoamides, have shown that superelectrophilic activation can facilitate cyclization reactions. researchgate.netnih.gov For arylglyoxamides in superacid, condensation reactions proceed through superelectrophilic intermediates to form triarylacetamides or fluorenecarboxamides. mdpi.com While specific examples with this compound are not detailed in the literature, the general principle suggests that in a sufficiently acidic environment, the ynamide functionality could be activated towards reactions with weak nucleophiles.

Potential Superelectrophilic Activation of this compound:

Protonation Sites: Carbonyl oxygen, amide nitrogen, alkyne.

Activating Media: Superacids (e.g., HF/SbF₅, FSO₃H-SbF₅), excess strong Lewis acids (e.g., AlCl₃). mdpi.comresearchgate.net

Potential Reactions: Friedel-Crafts type reactions, intramolecular cyclizations onto the phenyl ring.

Generation and Reactivity of Reactive Intermediates (e.g., α-Oxocarbenes)

Ynamides are valuable precursors for the generation of α-oxocarbene intermediates, typically through metal-catalyzed reactions. These highly reactive species can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, and rearrangements.

Gold catalysts are particularly effective in activating the alkyne of ynamides towards nucleophilic attack. In the presence of an oxidant, such as a pyridine (B92270) N-oxide, a gold-catalyzed reaction can lead to the formation of an α-oxo gold carbene. This intermediate is electrophilic and can engage in further reactions. For instance, gold-catalyzed oxidative cyclization of ynones with external nucleophiles proceeds through α-oxo gold carbene intermediates. organic-chemistry.org

While not α-oxocarbenes, related α-imino gold carbenes have been generated from the intermolecular reaction of ynamides with azides, leading to the synthesis of 2-aminoindoles and 3-amino-β-carbolines. This demonstrates the accessibility of carbene-like reactivity from the ynamide functional group.

The general scheme for the generation of an α-oxo gold carbene from an ynamide is as follows:

Coordination: The gold catalyst coordinates to the alkyne of the ynamide.

Nucleophilic Attack: An external nucleophile (e.g., from an oxidant) attacks the alkyne.

Rearrangement/Elimination: Subsequent steps lead to the formation of the α-oxo gold carbene species.

Once formed, this intermediate can undergo various synthetic transformations, making it a powerful tool for the construction of complex molecules.

Advanced Catalytic Systems in N Phenylprop 2 Ynamide Chemistry

Gold-Catalyzed Transformations

Homogeneous gold catalysis has become a cornerstone in modern organic synthesis, largely due to the ability of gold complexes to activate unsaturated carbon-carbon bonds. In the context of N-phenylprop-2-ynamide chemistry, gold catalysts facilitate unique cyclization cascades and the formation of reactive intermediates like gold carbenes.

Gold(I) complexes are particularly effective in catalyzing the cycloisomerization of ynamides tethered to various unsaturated moieties. These reactions proceed through the activation of the alkyne by the gold catalyst, which triggers subsequent intramolecular transformations.

A notable application is the Brønsted acid-promoted, gold-catalyzed cyclization of yne-tethered ynamides for constructing novel N-heterocycles. This process involves a hetero-atom assisted intramolecular 6-endo-dig cyclization. A transient ketene (B1206846) N,O-acetal, generated from the ynamide, reacts with a gold-activated yne-motif to create dihydropyridinones and benzo[f]dihydroisoquinolones. Another variation includes the Gold(I)-catalyzed cycloisomerization of an alkyne-tethered ketene N,N-acetal, which can produce unusual cyclobutene-fused azepine scaffolds. Research has also demonstrated that gold-catalyzed reactions of N-allyl ynamides can initiate a formal 7-endo-dig cyclization, providing a pathway to novel spirocyclic ε-lactam structures.

A combined experimental and computational study has shed light on the mechanism of the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes. This transformation involves a highly reactive gold-keteniminium ion intermediate. The formation of this intermediate significantly lowers the energy barrier for the initial-hydride shift from the benzylic position, which was identified as the rate-determining step of the reaction, preceding the cyclization event.

Catalyst System Ynamide Substrate Product Type Key Transformation
Gold(I) / Brønsted AcidYne-tethered ynamideDihydropyridinones, Benzo[f]dihydroisoquinolones6-endo-dig cyclization of a transient ketene N,O-acetal
Gold(I)Alkyne-tethered ketene N,N-acetalCyclobutene-fused azepinesCycloisomerization
Gold(I)N-allyl ynamideSpirocyclic ε-lactams7-endo-dig cyclization
IPrAuNTf2N-benzyl ynamide2-Aminoindenes-hydride shift followed by cyclization

This table summarizes various Gold(I)-activated cycloisomerization reactions involving ynamide substrates.

A significant advancement in gold catalysis is the generation of α-imino gold carbene intermediates from ynamides. These species are key intermediates in a variety of powerful synthetic transformations, offering an atom-economic route for their formation.

One of the primary applications of these gold carbenes is in formal [3+2] cycloaddition reactions. For instance, the reaction between ynamides and isoxazoles, catalyzed by gold, provides rapid and practical access to a wide range of polysubstituted 2-aminopyrroles. Mechanistic studies and theoretical calculations support a pathway involving an α-imino gold carbene. This method is notable for its use of readily available starting materials, mild reaction conditions, and tolerance to moisture and air. When an alkyl-substituted ynamide was used instead of an aryl-substituted one, the desired pyrrole (B145914) was not formed; instead, an α,β-unsaturated amide was isolated, indicating that the gold carbene is a likely intermediate in this process.

The scope of this chemistry has been expanded to other mild nucleophiles. The Au(I)-catalyzed [3+2] reaction between ynamides and anthranils, 1,2,4-oxadiazoles, or 4,5-dihydro-1,2,4-oxadiazoles proceeds through the formation of an α-imino gold carbene intermediate. Subsequent intramolecular capture leads to the regioselective production of 2-amino-3-phenyl-7-acyl indoles, N-acyl-5-aminoimidazoles, or N-alkyl-4-aminoimidazoles, respectively.

Reactants Gold Carbene Intermediate Product Reaction Type
Ynamide + Isoxazole (B147169)α-Imino gold carbene2-AminopyrroleFormal [3+2] Cycloaddition
Ynamide + Anthranilα-Imino gold carbene2-Amino-3-phenyl-7-acyl indole[3+2] Reaction and intramolecular capture
Ynamide + 1,2,4-Oxadiazoleα-Imino gold carbeneN-Acyl-5-aminoimidazole[3+2] Reaction and intramolecular capture
Ynamide + 4,5-Dihydro-1,2,4-oxadiazoleα-Imino gold carbeneN-Alkyl-4-aminoimidazole[3+2] Reaction and intramolecular capture

This table illustrates the generation of gold carbenes from ynamides and their subsequent utilization in cycloaddition reactions.

Palladium-Based Catalysis

Palladium catalysis is a versatile tool in organic chemistry, and its application to ynamide chemistry has led to significant innovations, particularly in cross-coupling and carbonylation reactions. Both homogeneous and heterogeneous palladium systems have been developed to harness the reactivity of this compound and related compounds.

Homogeneous palladium catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have proven effective in transformations involving ynamides. These NHC ligands are strong sigma-donors that stabilize the metal center and enhance its catalytic activity. Well-defined (NHC)Pd(II) complexes are often used as precatalysts; they are stable, easy to handle, and allow for precise control over the catalyst's composition.

A key application is the synthesis of 2-ynamides through the oxidative aminocarbonylation of alkynes with amines, using palladium-NHC complexes as catalysts and oxygen as a benign oxidant. This method demonstrates high atom efficiency and can incorporate both aryl and alkyl substituents from the alkyne into the final ynamide product. Mechanistic studies suggest the involvement of an amido-Pd-alkynyl intermediate in this process. The use of homogeneous palladium acetate (B1210297) has also been shown to be effective in Mizoroki-Heck couplings, a reaction type that proceeds via a homogeneous mechanism even when a heterogeneous source like Pd/C is used, due to metal leaching.

While homogeneous catalysts are common, heterogeneous palladium systems offer significant advantages in terms of catalyst recovery and reusability. For carbonylation reactions involving ynamide-related structures, highly efficient heterogeneous catalysts have been developed. These often consist of palladium nanoclusters immobilized on functionalized supports.

One such system is a silver-triggered heterogeneous palladium catalyst (Pd-AmP-CNC) used for oxidative carbonylation reactions. This catalyst, activated by the removal of chloride ions with a silver salt to generate highly active Pd(II) species, efficiently transforms allene (B1206475) amides into pyrrolidones at room temperature. The catalyst demonstrates high efficiency and can be recycled for at least nine runs without a significant loss of activity. Other heterogeneous catalysts, such as palladium nanoclusters on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF), also show high activity and selectivity in various oxidative cascade reactions.

Catalyst System Catalyst Type Reaction Key Features
Palladium-NHC ComplexesHomogeneousOxidative AminocarbonylationHigh atom efficiency, uses O2 as oxidant
Pd(OAc)2HomogeneousMizoroki-Heck CouplingEffective precatalyst for continuous-flow reactions
Pd-AmP-CNC (Ag+ activated)HeterogeneousOxidative CarbonylationHighly efficient, recyclable, room temperature operation
Pd-AmP-MCFHeterogeneousOxidative Cascade ReactionsHigh activity, selectivity, and recyclability

This table compares different palladium-based catalytic systems used in ynamide chemistry and related transformations.

Understanding the mechanism of palladium-catalyzed reactions is crucial for optimizing existing methods and developing new ones. The catalytic cycle for many palladium-catalyzed transformations, such as cross-coupling, typically involves oxidative addition to a Pd(0) species, followed by transmetalation (if applicable), and reductive elimination to release the product and regenerate the Pd(0) catalyst.

In C-H functionalization reactions, the mechanism can be more complex. For palladium-catalyzed C-H olefination of arenes promoted by S,O-ligands, detailed studies involving NMR, kinetic analysis, and DFT calculations have shown that C-H activation is the rate-determining step. The S,O-ligand was found to facilitate the formation of more reactive cationic palladium species, thereby accelerating the reaction.

In the context of oxidative carbonylation, the mechanism involves the coordination of the substrate to a Pd(II) center. This coordination can trigger cleavage of a C-H bond, followed by carbon monoxide insertion and subsequent steps to form the final product. The reoxidation of Pd(0) to Pd(II) is a critical step in catalytic oxidative reactions and can be facilitated by an oxidant. While detailed mechanistic studies specifically on this compound transformations are specific to each reaction, these general principles of palladium catalysis, including ligand effects, the nature of the rate-determining step, and the catalyst's oxidation state cycle, are directly applicable.

Mechanistic Investigations and Computational Studies of N Phenylprop 2 Ynamide Reactions

Detailed Kinetic Studies of Reaction Rates and Orders

Elucidating the rate law of a chemical reaction is fundamental to understanding its mechanism. For complex catalytic reactions involving substrates like N-phenylprop-2-ynamide, Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful methodology. nih.gov This technique utilizes in situ monitoring of reactant and product concentrations under synthetically relevant conditions to build a comprehensive kinetic profile from a minimal number of experiments. nih.govwikipedia.org

Unlike traditional methods that often rely on a large excess of one reactant, RPKA tracks the changing concentrations of multiple species simultaneously. wikipedia.org By plotting the reaction rate against the concentration of reactants, catalysts, or inhibitors over the course of the reaction, a graphical rate equation can be constructed. This analysis can reveal the reaction order with respect to each component, identify the catalyst's resting state, and uncover phenomena such as product inhibition or catalyst deactivation. nih.govwikipedia.org

For a hypothetical reaction of this compound, a kinetic study would involve monitoring its consumption over time using techniques like NMR or IR spectroscopy. The data would then be analyzed to determine the relationship between the reaction rate and the concentrations of the ynamide, other reactants, and the catalyst.

Table 1: Representative Data from a Hypothetical Kinetic Analysis This table illustrates the type of data generated from an RPKA experiment to determine reaction orders.

Experiment Initial [this compound] (M) Initial [Reactant B] (M) Initial [Catalyst] (M) Initial Rate (M/s) Deduced Order
1 0.1 0.1 0.005 1.2 x 10⁻⁵ -
2 0.2 0.1 0.005 2.4 x 10⁻⁵ First order in ynamide
3 0.1 0.2 0.005 4.8 x 10⁻⁵ Second order in Reactant B

Based on such experiments, a detailed rate law (e.g., Rate = k[this compound]¹[Reactant B]²[Catalyst]¹) can be established, providing critical insights into the composition of the rate-determining transition state.

Spectroscopic Probes for Reaction Intermediate Identification

Many reactions of this compound proceed through highly reactive, transient intermediates that cannot be isolated. Spectroscopic techniques that allow for in situ characterization are therefore indispensable for their identification. rsc.org These methods provide a window into the reaction as it happens, capturing structural and electronic information about fleeting species.

Commonly employed techniques include:

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of intermediates in solution. By monitoring the reaction directly in an NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to transient species, providing information about their connectivity and environment. acs.org

In situ Infrared (IR) Spectroscopy: This technique is particularly useful for tracking changes in functional groups during a reaction. The formation of key intermediates in ynamide chemistry, such as keteniminium ions, would be expected to show characteristic stretching frequencies in the IR spectrum, allowing for their detection and monitoring. rsc.org

X-ray Absorption Spectroscopy (XAS): In metal-catalyzed reactions, XAS is invaluable for probing the electronic structure and coordination environment of the catalyst. It can determine the oxidation state of the metal center and provide information on bond distances and coordination numbers, which is crucial for understanding catalyst activation, turnover, and deactivation pathways. rsc.org

For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides, a key proposed intermediate is a highly reactive gold-keteniminium ion. Spectroscopic methods could potentially be used to observe the formation of this species, lending experimental support to the proposed mechanism.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms at the molecular level. DFT calculations can map out the entire potential energy surface of a reaction, providing detailed information on the structures and energies of reactants, products, transition states, and intermediates. chemrxiv.org

A primary application of DFT is the geometric and energetic characterization of stationary points along a reaction coordinate. In the context of this compound chemistry, DFT has been used to study transformations like gold-catalyzed cyclizations. These studies have identified key intermediates such as α-imino gold carbenes and keteniminium ions. acs.org

Calculations can determine the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, in a gold-catalyzed hydroalkylation of an ynamide, DFT calculations identified a rsc.orgrsc.org-hydride shift from a reactive keteniminium ion as the rate-determining step of the reaction.

Table 2: Example of DFT-Calculated Energy Barriers for a Proposed Reaction Pathway This table is a representative example based on computational studies of ynamide reactions, illustrating how DFT is used to compare the feasibility of different mechanistic steps.

Step Description Calculated ΔG‡ (kcal/mol) Nature of Step
1 Ynamide activation by Au(I) catalyst 12.5 Favorable
2 rsc.orgrsc.org-Hydride Shift 21.8 Rate-Determining
3 Cyclization 15.3 Favorable

Many reactions involving this compound can potentially yield multiple isomers. DFT calculations are instrumental in explaining and predicting the observed regio- and stereoselectivity. This is achieved by calculating the activation energies for the transition states leading to each possible product. The product formed via the transition state with the lowest energy barrier will be the major product observed experimentally.

For example, in a [3+2] cycloaddition reaction, DFT can be used to compare the four possible pathways leading to different stereo- and regioisomers. The calculated differences in the activation enthalpies for the competing transition states can explain why one particular isomer is formed preferentially. Factors influencing this selectivity, such as steric interactions or favorable orbital overlap in the transition state, can be analyzed in detail through the computed structures.

Elucidation of Catalyst Deactivation and Recycling Mechanisms

In catalytic processes, the gradual loss of catalyst activity is a significant practical problem. Understanding the mechanism of catalyst deactivation is the first step toward preventing it and developing methods for catalyst regeneration. Mechanistic studies, combining experimental and computational approaches, are key to this endeavor.

A common deactivation pathway in metal catalysis is the reduction of the active metal center to an inactive, lower oxidation state. For example, in the cycloisomerization of acetylenic acids using a heterogeneous palladium(II) catalyst, deactivation was observed over repeated cycles. In situ X-ray Absorption Spectroscopy (XAS) provided direct experimental evidence that the deactivation was caused by the reduction of the active Pd(II) species to catalytically inactive metallic palladium (Pd(0)) nanoparticles. This reduction was found to be promoted by additives such as triethylamine.

Once the deactivation mechanism is understood, strategies for reactivation can be designed. In the case of the deactivated palladium catalyst, its activity could be restored by treating it with an oxidant like benzoquinone. This process re-oxidizes the inactive Pd(0) back to the active Pd(II) state, allowing the catalyst to be recycled.

This compound: A Linchpin in Advanced Organic Synthesis

This compound , a specialized member of the ynamide family of compounds, has emerged as a powerful and versatile tool in the field of advanced organic synthesis. Characterized by a carbon-carbon triple bond directly attached to an amide nitrogen, its unique electronic properties—a balance of nucleophilicity at the β-carbon and electrophilicity at the α-carbon—render it a highly valuable building block for the construction of complex molecular architectures. This article explores the multifaceted applications of this compound, detailing its utility in the stereoselective synthesis of intricate scaffolds and as a precursor to a diverse array of heterocyclic and polycyclic systems.

Q & A

Q. What are the standard synthetic routes for N-phenylprop-2-ynamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling reactions between phenylacetylene derivatives and substituted benzamides. Key steps include:

  • Reagent Selection : Use of Cu(I) or Pd-based catalysts for alkyne-amide coupling (e.g., Sonogashira-like conditions) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C to balance reactivity and stability .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization. Table 1: Example Reaction Conditions
CatalystSolventTemperature (°C)Yield (%)
CuIDMF7065
Pd(PPh₃)₄THF8078

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyne protons (δ 2.1–2.3 ppm) and amide carbonyl (δ 165–170 ppm). Compare with PubChem or NIST reference data .
  • TLC Monitoring : Use silica plates with UV visualization; Rf values calibrated against known standards .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 211.11 for C₁₅H₁₃NO) .

Q. How is crystallographic data for this compound validated?

Methodological Answer:

  • Software Tools : SHELX (for structure refinement) and ORTEP-3 (for thermal ellipsoid visualization) ensure accuracy in bond lengths/angles .
  • Data Cross-Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic parameters be resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL’s twin refinement for overlapping peaks or high thermal motion .
  • Data Filtering : Exclude outlier reflections (e.g., I/σ(I) < 2) and apply absorption corrections .
  • Collaborative Validation : Cross-check with independent datasets from platforms like CCDC or NIST .

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent ratios) .
  • Batch Consistency : Standardize inert atmosphere protocols (e.g., Schlenk line) and moisture-free reagents .
  • Documentation : Follow Beilstein Journal guidelines for detailed experimental logs, including failed attempts .

Q. How can reaction mechanisms for this compound functionalization be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in-situ IR or stopped-flow NMR .
  • Computational Modeling : Use Gaussian or ORCA to simulate transition states and validate with experimental ΔG‡ values .
  • Isotopic Labeling : ¹³C-labeled reagents to trace carbon migration pathways .

Q. What strategies address low yields in large-scale syntheses?

Methodological Answer:

  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse .
  • Flow Chemistry : Continuous reactors to enhance mixing and heat transfer .
  • Byproduct Analysis : GC-MS to identify inhibitory side-products (e.g., oligomers) .

Data Analysis and Reporting

Q. How should researchers handle contradictory spectral data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem, NIST, and peer-reviewed journals to identify consensus peaks .
  • Error Source Identification : Check for solvent impurities (e.g., DMSO-d₆ oxidation) or improper shimming in NMR .

Q. What statistical methods are appropriate for analyzing biological activity data?

Methodological Answer:

  • Dose-Response Curves : Fit IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • ANOVA : Compare treatment groups with Tukey’s post-hoc test to control Type I errors .

Ethics and Compliance

Q. How can structural data be ethically shared while protecting unpublished findings?

Methodological Answer:

  • Controlled Access : Deposit crystallographic data in embargoed repositories (e.g., CCDC) with limited-time access .
  • Collaboration Agreements : Use NDAs when sharing preliminary data with industry partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.